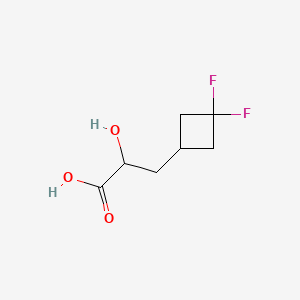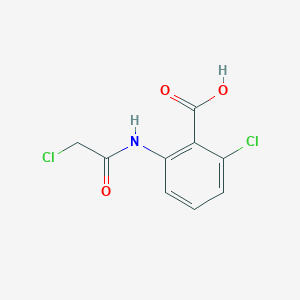
Amino-(6-fluoro-1H-indol-3-yl)-acetic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amino-(6-fluoro-1H-indol-3-yl)-acetic acid ethyl ester is a synthetic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The presence of a fluorine atom in the indole ring enhances the compound’s stability and bioavailability, making it a valuable molecule for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Amino-(6-fluoro-1H-indol-3-yl)-acetic acid ethyl ester typically involves the following steps:
Starting Material: The synthesis begins with 6-fluoroindole, which is commercially available or can be synthesized from fluorobenzene through a series of reactions.
Formation of Indole Derivative: The 6-fluoroindole is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the ethyl ester of 6-fluoroindole-3-acetic acid.
Amination: The final step involves the introduction of an amino group at the 2-position of the acetic acid moiety. This can be achieved through reductive amination using reagents like sodium cyanoborohydride and ammonium acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used to ensure high yield and purity.
Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized for scalability.
Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Amino-(6-fluoro-1H-indol-3-yl)-acetic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
科学的研究の応用
Amino-(6-fluoro-1H-indol-3-yl)-acetic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate due to its stability and bioavailability.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Amino-(6-fluoro-1H-indol-3-yl)-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or proteins involved in various biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
6-Fluoroindole: A precursor in the synthesis of Amino-(6-fluoro-1H-indol-3-yl)-acetic acid ethyl ester.
6-Fluoro-L-tryptophan: An amino acid derivative with similar structural features.
N-Alkyl-4-(6-fluoro-1H-indol-3-yl)benzamide: A compound with anticancer properties.
Uniqueness
This compound is unique due to its combination of an indole ring with a fluorine atom and an amino-acetic acid ester moiety. This unique structure contributes to its stability, bioavailability, and potential biological activities, making it a valuable compound for various scientific research applications.
特性
分子式 |
C12H13FN2O2 |
|---|---|
分子量 |
236.24 g/mol |
IUPAC名 |
ethyl 2-amino-2-(6-fluoro-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C12H13FN2O2/c1-2-17-12(16)11(14)9-6-15-10-5-7(13)3-4-8(9)10/h3-6,11,15H,2,14H2,1H3 |
InChIキー |
IDWXTUPQXHNJHO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C1=CNC2=C1C=CC(=C2)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methoxy-2-azabicyclo[2.1.1]hexane](/img/structure/B13531050.png)



![1-[1-(4-Fluoro-2-methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13531072.png)




![N-(4-{[6-chloro-2-(trifluoromethyl)quinolin-4-yl]amino}cyclohexyl)-4-(methylamino)benzamide](/img/structure/B13531101.png)



